8-Fluoroisoquinoline-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

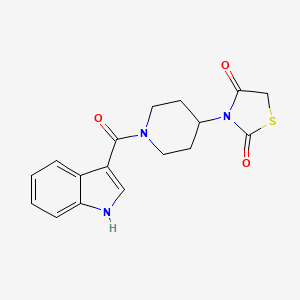

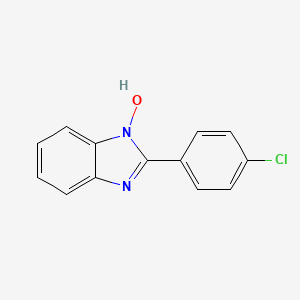

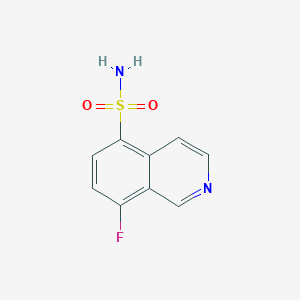

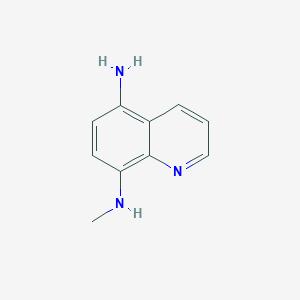

8-Fluoroisoquinoline-5-sulfonamide is a chemical compound with the molecular formula C9H7FN2O2S . It has a molecular weight of 226.23 . This compound is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

The synthesis of sulfonamides, which includes 8-Fluoroisoquinoline-5-sulfonamide, has been extensively studied. One common method involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . In the 1960s, Belsten and Dyke synthesized 8-fluoroisoquinoline, and Bellas and Suschitzky reported the first synthesis of 6- and 7-fluoroisoquinolines .Molecular Structure Analysis

The molecular structure of 8-Fluoroisoquinoline-5-sulfonamide consists of a tetrahedral sulfur center with four different groups attached . The InChI code for this compound is 1S/C9H7FN2O2S/c10-7-3-4-8 (15 (11,13)14)6-2-1-5-12-9 (6)7/h1-5H, (H2,11,13,14) .Chemical Reactions Analysis

Sulfonamides, including 8-Fluoroisoquinoline-5-sulfonamide, have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates . They have also been used as alkyl transfer reagents .Physical And Chemical Properties Analysis

8-Fluoroisoquinoline-5-sulfonamide is a powder that is stored at room temperature . It has a molecular weight of 226.23 g/mol .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

8-Fluoroisoquinoline-5-sulfonamide serves as a precursor or intermediate in the synthesis of various chemical compounds, demonstrating the versatility of fluoroisoquinolines in organic chemistry. For instance, a study detailed the regioselective remote C-H fluoroalkylselenolation of 8-aminoquinolines, showcasing the potential of fluoroisoquinolines in creating sulfonamide derivatives with improved yields and efficiency (Ghiazza et al., 2018). This process highlights the application of 8-Fluoroisoquinoline-5-sulfonamide in developing novel compounds through palladium-catalyzed reactions.

Antimicrobial Activities

Research into the antimicrobial properties of 8-Fluoroisoquinoline-5-sulfonamide derivatives has shown significant promise. A study synthesizing a novel bi-dentate ligand with both sulfonamide and 8-hydroxyquinoline moieties exhibited increased antimicrobial and antifungal activities compared to the parent compounds, suggesting the potential for these derivatives in pharmaceutical applications (Dixit et al., 2010).

Enzyme Inhibition

The effectiveness of 8-Fluoroisoquinoline-5-sulfonamide derivatives as enzyme inhibitors has been documented, particularly in the inhibition of phenylethanolamine N-methyltransferase (PNMT). One study demonstrated that these compounds can selectively inhibit PNMT, providing insights into the development of new treatments for disorders related to catecholamine metabolism (Grunewald et al., 2006).

Photoluminescence and Material Science

The compound's derivatives have been explored for their photoluminescent properties and potential applications in material science. For example, 8-hydroxyquinoline functionalized mesoporous silica was developed for aluminum complexation and photoluminescence studies, indicating the use of 8-Fluoroisoquinoline-5-sulfonamide derivatives in creating materials with novel optical properties (Badiei et al., 2011).

Metal Ion Detection and Extraction

Research has also focused on the use of 8-Fluoroisoquinoline-5-sulfonamide derivatives in the detection and extraction of metal ions. One study highlighted the potential of these derivatives as chelate extraction reagents in ionic liquid extraction systems, demonstrating superior extractability compared to traditional chloroform systems (Ajioka et al., 2008).

Wirkmechanismus

Target of Action

8-Fluoroisoquinoline-5-sulfonamide is a compound that combines the properties of fluorinated isoquinolines and sulfonamides . Isoquinolines are widely found in naturally occurring alkaloids and are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities and useful physical properties . Sulfonamides, on the other hand, are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase .

Mode of Action

The compound’s interaction with its targets involves the unique characteristics of both fluorinated isoquinolines and sulfonamides. Fluorinated isoquinolines attract attention due to their biological activities and light-emitting properties . Sulfonamides act as competitive inhibitors of dihydropteroate synthetase, an enzyme that uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibition of this reaction is crucial for these organisms as it disrupts the synthesis of folic acid .

Biochemical Pathways

The affected pathways primarily involve the synthesis of folic acid. By inhibiting dihydropteroate synthetase, the compound disrupts the production of folic acid, which is essential for the growth and survival of certain organisms .

Pharmacokinetics

Sulfonamides are known to be well absorbed and widely distributed in the body . Fluorinated isoquinolines have been synthesized in various forms, suggesting potential variability in their ADME properties .

Result of Action

The molecular and cellular effects of 8-Fluoroisoquinoline-5-sulfonamide’s action primarily involve the disruption of folic acid synthesis, leading to the inhibition of growth and survival of certain organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-Fluoroisoquinoline-5-sulfonamide. For instance, the presence of other substances or changes in pH levels could potentially affect the compound’s stability and effectiveness

Safety and Hazards

Zukünftige Richtungen

The discovery of new chemical entities having enhanced bioactivities and improved functionalities to overcome the prevailing antibiotic resistance and emerging diseases has evolved as one of the most needed research areas in the pharmaceutical field . Sulfonamides, including 8-Fluoroisoquinoline-5-sulfonamide, are being actively researched for their potential therapeutic applications .

Eigenschaften

IUPAC Name |

8-fluoroisoquinoline-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2S/c10-8-1-2-9(15(11,13)14)6-3-4-12-5-7(6)8/h1-5H,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZPVDSFXWMIER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoroisoquinoline-5-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-cyano-3-{3-[(2-cyanophenyl)methoxy]phenyl}prop-2-enamide](/img/structure/B2933078.png)

![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2933084.png)

![7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)